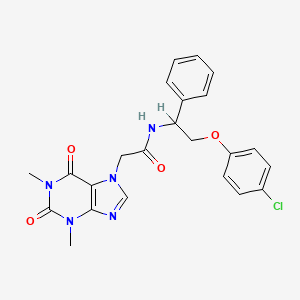![molecular formula C52H26CrN10O22S4.5Na<br>C52H26CrN10Na5O22S4 B12775518 pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate CAS No. 159574-72-8](/img/structure/B12775518.png)
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vivid color and is used in various industrial applications, particularly in dyeing and printing textiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound containing electron-donating groups (such as hydroxyl or amino groups) to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process is optimized for yield and purity, and typically involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
pH Control: Maintaining an acidic environment for diazotization and a slightly alkaline environment for azo coupling.
Temperature Control: Ensuring optimal temperatures for each reaction step to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Chromium oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Analytical Chemistry: Used as a standard dye for colorimetric analysis.
Organic Synthesis: Employed as an intermediate in the synthesis of other complex organic compounds.
Biology
Histology: Used as a staining agent for microscopic examination of tissues.
Biochemical Assays: Utilized in assays to detect the presence of specific enzymes or metabolites.
Medicine
Diagnostic Tools: Used in diagnostic kits for detecting various diseases.
Therapeutic Agents: Investigated for potential use in targeted drug delivery systems.
Industry
Textile Dyeing: Widely used in the dyeing of natural and synthetic fibers.
Printing Inks: Employed in the formulation of high-quality printing inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups facilitate the formation of strong covalent bonds with aromatic rings, while the chromium ion can coordinate with different ligands. This dual functionality allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and synthetic polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
- Pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-4-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate
Uniqueness
The unique combination of azo groups and chromium ion in pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate imparts distinct chemical and physical properties. These include:
- Enhanced Stability : The presence of chromium enhances the thermal and chemical stability of the compound.
- Vivid Color : The specific arrangement of azo groups and aromatic rings results in a highly vivid and stable color, making it ideal for dyeing applications.
Propriétés
Numéro CAS |
159574-72-8 |
|---|---|
Formule moléculaire |
C52H26CrN10O22S4.5Na C52H26CrN10Na5O22S4 |
Poids moléculaire |
1438.0 g/mol |
Nom IUPAC |
pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/2C26H17N5O11S2.Cr.5Na/c2*32-21-8-5-13-3-1-2-4-17(13)23(21)29-27-15-6-7-18-14(9-15)10-22(44(40,41)42)24(25(18)33)30-28-19-11-16(43(37,38)39)12-20(26(19)34)31(35)36;;;;;;/h2*1-12,32-34H,(H,37,38,39)(H,40,41,42);;;;;;/q;;+3;5*+1/p-8 |
Clé InChI |
WUHCHUYNFYTXHT-UHFFFAOYSA-F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C(=CC(=C5)S(=O)(=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


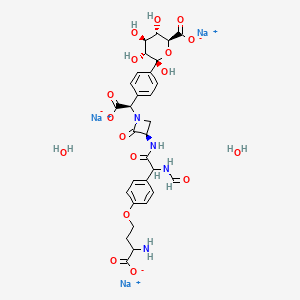
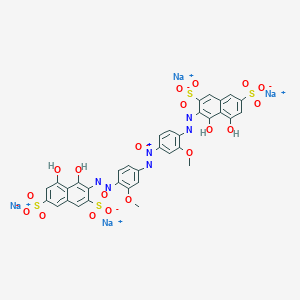
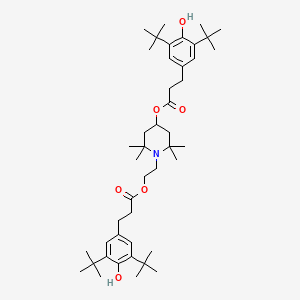


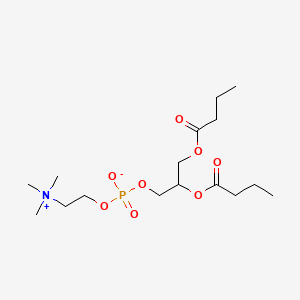
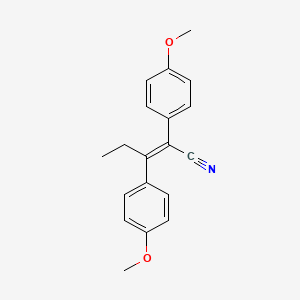

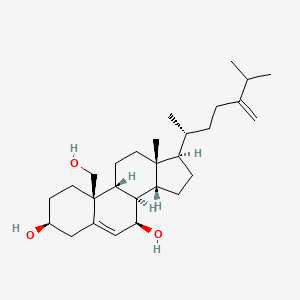
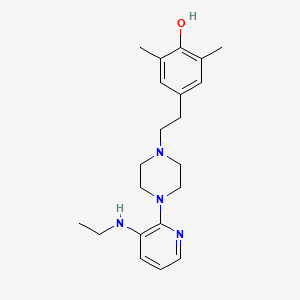
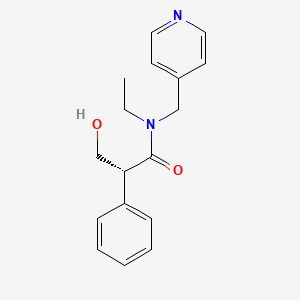
![Methyl 23-(dimethylamino)-4,8,10,12,22-pentahydroxy-24-[4-hydroxy-5-(5-hydroxy-4,6-dimethyl-4-nitrooxan-2-yl)oxy-6-methyloxan-2-yl]oxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B12775501.png)

